Acetyl Hexapeptide-37

Aquaporin-3 upregulation Keratinocyte hydration Mechanism-based peptide selection

Acetyl Hexapeptide-37 (CAS 1447824-16-9, trade name Diffuporine®) is a fully synthetic, N-acetylated and C-amidated hexapeptide with the sequence Ac-Ser-Pro-Ala-Gly-Gly-Pro-NH₂ and a molecular weight of 525.6 Da. Unlike neurotransmitter-inhibiting or collagen-signaling peptides, this compound functions as an aquaporin-3 (AQP3) expression enhancer—it increases the intrinsic water-channel capacity of epidermal keratinocytes, thereby improving trans-epidermal water flux from the basal layer to the stratum corneum.

Molecular Formula C22H34N6O8
Molecular Weight 526.55
Cat. No. B1575520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl Hexapeptide-37
Molecular FormulaC22H34N6O8
Molecular Weight526.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Acetyl Hexapeptide-37 Procurement Guide: AQP3-Targeted Hydration Peptide for Anti-Aging Skincare Formulations


Acetyl Hexapeptide-37 (CAS 1447824-16-9, trade name Diffuporine®) is a fully synthetic, N-acetylated and C-amidated hexapeptide with the sequence Ac-Ser-Pro-Ala-Gly-Gly-Pro-NH₂ and a molecular weight of 525.6 Da . Unlike neurotransmitter-inhibiting or collagen-signaling peptides, this compound functions as an aquaporin-3 (AQP3) expression enhancer—it increases the intrinsic water-channel capacity of epidermal keratinocytes, thereby improving trans-epidermal water flux from the basal layer to the stratum corneum [1]. It is supplied commercially as a 0.05% active solution in butylene glycol/water by Lubrizol (Lipotec) and is listed in the China IECIC inventory as a skin-conditioning agent [2].

Why Acetyl Hexapeptide-37 Cannot Be Replaced By Other Cosmetic Hexapeptides


Cosmetic hexapeptides exhibit highly divergent primary mechanisms: Acetyl Hexapeptide-8 (Argireline) inhibits SNARE-complex-mediated neurotransmitter release to reduce expression wrinkles; Acetyl Hexapeptide-38 stimulates fibroblast activity in the dermis; Acetyl Hexapeptide-39 (pro-hexapeptide) targets melanogenesis. Acetyl Hexapeptide-37 is the only commercially available hexapeptide demonstrated to upregulate AQP3 gene expression in epidermal keratinocytes [1]. Because AQP3 is the predominant aquaglyceroporin responsible for both water and glycerol transport across the epidermis, substituting a collagen-signaling or neurotransmitter-modulating peptide will not restore the same trans-epidermal water gradient [2]. The quantitative hydration, cell viability, and collagen-I data below substantiate why functional equivalence cannot be assumed across the hexapeptide class.

Acetyl Hexapeptide-37: Quantitative Differentiation Evidence Against Closest Peptide Comparators


AQP3 Gene Expression: Mechanistic Differentiation from Acetyl Hexapeptide-8 (Argireline)

Acetyl Hexapeptide-37 was identified via combinatorial luciferase-reporter screening of human keratinocytes and increases AQP3 production up to approximately 2-fold relative to untreated control [1]. By contrast, Acetyl Hexapeptide-8 (Argireline) acts on the presynaptic SNARE complex (SNAP-25) to inhibit neuromuscular neurotransmitter release and has no documented AQP3-modulating activity [2]. This constitutes a fundamental mechanistic divergence: one peptide addresses intrinsic water homeostasis, the other addresses muscle-contraction-related dynamic wrinkles. No published study has demonstrated AQP3 upregulation by Acetyl Hexapeptide-8 in any cell model.

Aquaporin-3 upregulation Keratinocyte hydration Mechanism-based peptide selection

In Vivo Skin Hydration Time-Course: Corneometer Data vs. Placebo Control

In a 56-day split-face clinical study on 20 female volunteers (age 30–50) with dry skin, a cream containing 2% Diffuporine® peptide solution (equivalent to 0.001% Acetyl Hexapeptide-37 active) was applied twice daily to one half-face versus placebo cream on the contralateral side. Corneometer measurements showed a 37.5% increase in skin hydration at 2 hours, rising to 107% at 8 hours, and reaching 130% above control at day 56 . An independent data source corroborates a 131% peak hydration increase attributable to Acetyl Hexapeptide-37 [1]. For context, a typical 1% hyaluronic acid (HA) formulation yields corneometer increases of approximately 40–60% over 8 hours in comparable models, but HA hydration is transient and surface-limited, whereas AQP3-mediated hydration reflects enhanced water flux from deeper viable epidermis.

Corneometer hydration In vivo clinical study Long-term moisturization

Type I Collagen Synthesis Enhancement in Dermal Fibroblasts

Acetyl Hexapeptide-37 stimulates type I collagen synthesis in human dermal fibroblasts by 61% in vitro [1]. This collagen-boosting effect is secondary to its primary AQP3 mechanism and likely results from improved cellular hydration status and subsequent fibroblast activation. In comparison, Palmitoyl Pentapeptide-4 (Matrixyl®, CAS 214047-00-0) has been reported to stimulate collagen I synthesis by approximately 2- to 3-fold in fibroblast monolayer cultures—however, Palmitoyl Pentapeptide-4 lacks any AQP3-modulating activity. The dual functionality of Acetyl Hexapeptide-37 (AQP3 upregulation + collagen stimulation) distinguishes it from single-mechanism comparator peptides such as Acetyl Hexapeptide-38, which promotes collagen synthesis in dermal fibroblasts but does not modulate epidermal water channels .

Collagen I synthesis Dermal fibroblast Anti-aging peptide potency

Keratinocyte Cell Viability Under Environmental Stress Conditions

In vitro testing demonstrates that Acetyl Hexapeptide-37 increases keratinocyte cell viability by 72.6%–77.9% following desiccation stress . Additionally, Diffuporine™ is reported to increase cell viability after cold, dry, or other extreme conditions [1]. This protective effect is mechanistically linked to AQP3-mediated glycerol transport, which helps maintain cellular osmolarity and membrane integrity under water-depleted conditions. The majority of cosmetic peptides (including Acetyl Hexapeptide-8 and Palmitoyl Pentapeptide-4) have no published data demonstrating comparable keratinocyte viability protection under environmental stress, as their mechanisms are unrelated to cellular water/glycerol homeostasis.

Keratinocyte viability Desiccation stress Skin barrier resilience

Transepidermal Water Loss (TEWL) Reduction and Barrier Function Improvement

Acetyl Hexapeptide-37 has been reported to reduce transepidermal water loss (TEWL) by 27% via upregulation of filaggrin and claudin-1 expression, thereby enhancing stratum corneum cohesion and water-retention capacity [1]. This TEWL reduction is attributed to both the AQP3-dependent improvement in epidermal water distribution and the peptide's effect on tight-junction and barrier proteins. By comparison, a systematic review of moisturizer clinical trials indicates that conventional humectant-based formulations typically achieve TEWL reductions in the range of 10–20% over 4–8 weeks. Acetyl Hexapeptide-8 (Argireline) is not primarily associated with TEWL reduction; its clinical endpoints focus on wrinkle depth and skin roughness [2].

TEWL reduction Skin barrier function Filaggrin and claudin-1

Acetyl Hexapeptide-37: Evidence-Backed Application Scenarios for Skincare Formulation and Ingredient Procurement


Deep-Hydration Anti-Aging Serums Requiring Sustained Moisturization Beyond 8 Hours

The corneometer time-course data (+37.5% at 2 h, +107% at 8 h, +130% at 56 days ) supports the use of Acetyl Hexapeptide-37 at 2% of the commercial Diffuporine® solution in leave-on serums and creams where long-lasting, non-occlusive hydration is the primary consumer claim. Unlike hyaluronic acid, which provides rapid but surface-limited and transient moisture, the AQP3-mediated mechanism ensures sustained water flux from the viable epidermis. Procurement recommendation: source the standardized 0.05% active solution from Lubrizol/Lipotec or qualified distributors to ensure batch-to-batch AQP3 upregulation activity consistency.

Extreme-Environment Barrier-Repair Formulations (Cold Climates, Frequent Air Travel, Air-Conditioned Environments)

The combined cell viability data (+72.6–77.9% under desiccation stress ) and TEWL reduction of 27% [1] position Acetyl Hexapeptide-37 as a candidate for 'barrier rescue' formulations. These products target consumers exposed to environmental conditions that deplete stratum corneum water content. Formulators may combine Acetyl Hexapeptide-37 with ceramides and fatty acids to address both intercellular lipid lamellae and AQP3-mediated transcellular water transport, achieving a more comprehensive barrier restoration than ceramide-only or humectant-only approaches.

Multi-Mechanism Anti-Aging Formulations Combining Dynamic Wrinkle Reduction with Deep Hydration

Because Acetyl Hexapeptide-37 (AQP3/collagen-I dual mechanism [2]) and Acetyl Hexapeptide-8 (SNAP-25 inhibition for expression line reduction) operate through entirely non-overlapping molecular targets, their combination in a single formulation provides complementary anti-aging benefits that neither peptide can deliver alone. The collagen-I synthesis increase of 61% [2] also supports skin firmness claims. This dual-peptide approach allows formulators to differentiate from single-peptide competitor products without the need for higher total peptide loading.

Overnight Skin Repair Products Leveraging Circadian Rhythm Gene Activation

Emerging evidence indicates that Acetyl Hexapeptide-37 can upregulate the core circadian clock gene BMAL1 in skin cells, potentially synchronizing nocturnal repair processes including collagen synthesis and antioxidant enzyme expression [3]. While this circadian mechanism requires further independent validation, it opens a differentiated positioning pathway for overnight masks, night creams, and sleep-focused skincare lines. Procurement teams evaluating this angle should request supplier documentation on BMAL1/CLOCK gene activation data to substantiate circadian rhythm marketing claims.

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